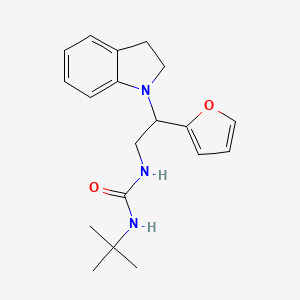

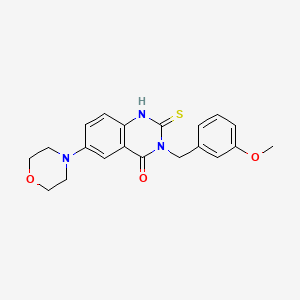

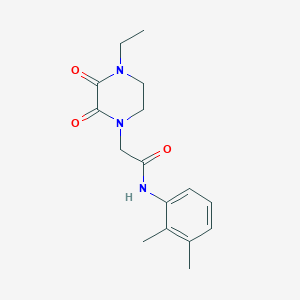

4-(indolin-1-ylsulfonyl)-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(indolin-1-ylsulfonyl)-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide, also known as CUDC-101, is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer.

科学的研究の応用

Heterocyclic Compounds Synthesis

4-(indolin-1-ylsulfonyl)-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide, due to its complex structure, plays a significant role in the synthesis of various heterocyclic compounds. For instance, derivatives like 4-(2-R-aryl)-1,2,3-chalcogenadiazoles are utilized in synthesizing diverse heterocyclic compounds such as 1-benzofurans, indoles, and 1-benzothiophenes. This process underscores the compound's importance in yielding complex derivatives crucial in various scientific applications (Petrov & Androsov, 2013).

Antitumor Activities

Another significant application is found in the realm of antitumor activities. Imidazole derivatives, including structures similar to the compound , have been extensively reviewed for their antitumor properties. These structures are pivotal in both the quest for new antitumor drugs and the synthesis of compounds with varying biological properties, underlining their significance in medicinal chemistry (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

Antioxidant and Anti-inflammatory Agents

The compound's derivatives have been explored for their potential as antioxidant and anti-inflammatory agents. Research involving benzofused thiazole analogs indicates these derivatives' efficacy as lead molecules for therapeutic agents, further emphasizing the compound's versatility in medical research (Raut et al., 2020).

DNA Interaction

Derivatives of the compound are also known to interact with DNA, playing a crucial role in scientific research revolving around DNA binding and staining. For instance, Hoechst 33258, a well-known derivative, binds to the minor groove of double-stranded B-DNA, highlighting the potential of similar compounds in research and therapeutic applications (Issar & Kakkar, 2013).

作用機序

Target of Action

The primary target of this compound is the aldo-keto reductase AKR1C3 . This enzyme is of interest in both breast and prostate cancer .

Mode of Action

The compound acts as a highly potent and isoform-selective inhibitor of AKR1C3 . Crystal structure studies showed that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .

Biochemical Pathways

The compound inhibits the metabolism of AKR1C3, affecting the downstream pathways that this enzyme is involved in . The specific biochemical pathways affected would depend on the role of AKR1C3 in the particular cellular context.

Result of Action

The inhibition of AKR1C3 by this compound can disrupt the enzyme’s normal function, potentially leading to a decrease in the progression of diseases such as breast and prostate cancer where AKR1C3 plays a role .

特性

IUPAC Name |

4-(2,3-dihydroindol-1-ylsulfonyl)-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N3O3S2/c1-18(2)19-7-9-20(10-8-19)24-17-34-27(28-24)29-26(31)22-11-13-23(14-12-22)35(32,33)30-16-15-21-5-3-4-6-25(21)30/h3-14,17-18H,15-16H2,1-2H3,(H,28,29,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGXGZRQZSHHJGK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(indolin-1-ylsulfonyl)-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

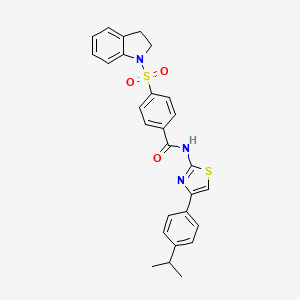

![Ethyl 1-{3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-3-carboxylate](/img/structure/B2383593.png)

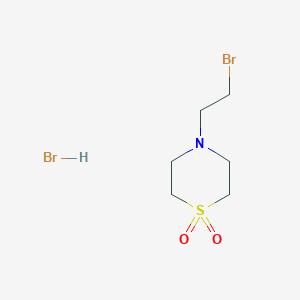

![(4-(morpholinosulfonyl)phenyl)(2-(prop-2-yn-1-ylthio)-1H-benzo[d]imidazol-1-yl)methanone](/img/structure/B2383601.png)

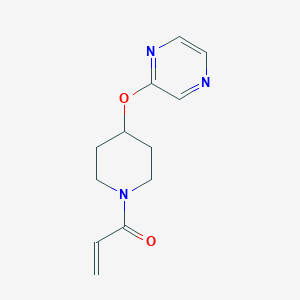

![Ethyl 6-methyl-2-(thiophene-2-carboxamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2383602.png)

![N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)thiophene-3-carboxamide](/img/structure/B2383605.png)